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Compound of Interest

Compound Name: 1-methyl-5-nitro-2(1H)-pyridinone

Cat. No.: B187757

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-methyl-5-nitro-2(1H)-pyridinone. Due to the absence of publicly available,
experimentally verified spectra, this document presents predicted data based on established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS). These predicted values serve as a valuable reference for the
identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-methyl-5-nitro-2(1H)-
pyridinone.

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~8.90 d 1H H-6
~8.20 dd 1H H-4
~6.50 d 1H H-3
~3.60 S 3H N-CHs

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b187757?utm_src=pdf-interest
https://www.benchchem.com/product/b187757?utm_src=pdf-body
https://www.benchchem.com/product/b187757?utm_src=pdf-body
https://www.benchchem.com/product/b187757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Predicted in CDCIs at 400 MHz.

. i 13
Chemical Shift (8) ppm Assignment
~160.0 C=0 (C-2)
~145.0 C-6
~140.0 C-5
~125.0 C-4
~110.0 C-3
~40.0 N-CHs

Predicted in CDCIz at 100 MHz.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm—2) Intensity Assignment

~1680 Strong C=0 stretch

~1520 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch
~1600, ~1480 Medium C=C stretch (aromatic)
~3100-3000 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)

Predicted as a solid (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

154 100 [M]* (Molecular lon)
124 40 [M - NOJ*

108 60 [M - NO2]*

81 30 [M - NO2z - HCNJ*
54 20 [C3HaN]*

Predicted via Electron lonization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-5-nitro-2(1H)-pyridinone
in 0.6-0.7 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

e NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

¢ Instrumentation: Acquire the spectra on a 400 MHz (for *H) or 100 MHz (for 3C) NMR
spectrometer.

e H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.
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o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-
64 scans).

e 13C NMR Acquisition:
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).
o Employ proton decoupling to simplify the spectrum.
o Use a pulse angle of 45-60 degrees.

o Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of
carbon nuclei.

o Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural
abundance of 13C.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty ATR unit.

o Sample Application: Place a small amount of the solid 1-methyl-5-nitro-2(1H)-pyridinone
sample directly onto the ATR crystal.

o Pressure Application: Apply consistent pressure to the sample using the instrument's
pressure clamp to ensure good contact with the crystal.

o Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm™1,

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.
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o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.

Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectrometry Protocol:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

« lonization: Bombard the vaporized sample molecules with a high-energy electron beam
(typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

o Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-methyl-5-nitro-2(1H)-pyridinone.
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Compound Synthesis & Purification

Synthesis of 1-methyl-5-nitro-2(1H)-pyridinone

'

Purification (e.g., Recrystallization, Chromatography)
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1H: Chemical Shift, Integration, Multiplicity Functional Group Identification

13C: Chemical Shift (C=0, NOz, C=C)

Structure Confirmation of
1-methyl-5-nitro-2(1H)-pyridinone

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have
not been experimentally verified. This information is intended for educational and research
guidance purposes only. For definitive characterization, experimental verification is required.

« To cite this document: BenchChem. [Spectroscopic Data of 1-methyl-5-nitro-2(1H)-
pyridinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187757#spectroscopic-data-for-1-methyl-5-nitro-2-
1h-pyridinone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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